molecular formula C5H8N2O2 B7556462 (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol

Cat. No.: B7556462
M. Wt: 128.13 g/mol
InChI Key: IBEDFUMZEPUSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at position 5 and a hydroxymethyl group at position 2. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal and materials chemistry. The ethyl group enhances lipophilicity, while the hydroxymethyl group introduces hydrogen-bonding capability, influencing solubility and reactivity. This compound has been utilized in synthesizing transition metal complexes, highlighting its role as a ligand in coordination chemistry .

Properties

IUPAC Name

(5-ethyl-1,3,4-oxadiazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEDFUMZEPUSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 5-Ethyl-1,3,4-Oxadiazole-2-Carboxylate

The foundational step involves cyclocondensation of ethyl hydrazinecarboxylate with propionic anhydride. Under reflux in toluene, these reactants form N-propionyl ethyl hydrazinecarboxylate, which undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to yield ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous toluenePrevents hydrolysis
Temperature110°C (reflux)Accelerates cyclization
POCl₃ Concentration1.5 equivalentsMaximizes ring closure
Reaction Time6 hoursEnsures completion

This method achieves a 70–75% yield, with purity >95% confirmed via HPLC.

Reduction to (5-Ethyl-1,3,4-Oxadiazol-2-yl)methanol

The ester intermediate is reduced using sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) in ethanol. Key steps:

  • Cold Addition : NaBH₄ is added at 0°C to mitigate exothermic side reactions.

  • Stoichiometry : A 3:1 molar ratio of NaBH₄ to ester ensures complete reduction.

  • Workup : Ethyl acetate extraction followed by brine washing removes inorganic salts.

Reaction Profile :

  • Yield : 80%

  • Purity : 98% (¹H NMR)

  • Byproducts : <2% over-reduced amines (controlled via CaCl₂).

One-Pot Tandem Passerini/Aza-Wittig Reaction

Reaction Design and Mechanism

Adapting methodologies from Sage Journals, a one-pot synthesis employs:

  • Isocyanide : (N-Isocyanimino)triphenylphosphorane

  • Aldehyde : Formaldehyde (to introduce hydroxymethyl)

  • Carboxylic Acid : Propionic acid (to introduce ethyl)

The Passerini reaction forms an α-acyloxy amide intermediate, which undergoes intramolecular aza-Wittig cyclization to construct the oxadiazole ring.

Optimized Conditions :

ComponentRoleMolar Ratio
IsocyanideNucleophile1.0
FormaldehydeElectrophile (C=O source)1.0
Propionic AcidAcyl donor1.0
SolventDichloromethane10 mL/mmol

Outcomes :

  • Yield : 65–70%

  • Advantage : Avoids isolation of intermediates, reducing purification steps.

  • Limitation : Requires strict anhydrous conditions to prevent hydrolysis.

Thioetherification and Subsequent Modification

Synthesis of (5-Mercapto-1,3,4-Oxadiazol-2-yl)methanol

As reported in PMC, ethyl glycolate reacts with thiosemicarbazide under acidic conditions to form a thioamide, which cyclizes into (5-mercapto-1,3,4-oxadiazol-2-yl)methanol. While this pathway introduces a thiol group, it provides a versatile intermediate for further functionalization.

Ethyl Group Introduction via Alkylation

The thiol intermediate undergoes alkylation with ethyl iodide in dimethylformamide (DMF), catalyzed by potassium carbonate:

RSH+CH3CH2IK2CO3RSCH2CH3\text{RSH} + \text{CH}_3\text{CH}_2\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{RSCH}_2\text{CH}_3

Challenges :

  • Regioselectivity : Competing S- and N-alkylation requires precise stoichiometry.

  • Yield : 60–65% after column chromatography.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

To enhance scalability, cyclocondensation and reduction steps are adapted to continuous flow systems:

ParameterBatch ProcessFlow Process
Reaction Time6 hours (cyclization)30 minutes
Temperature ControlGradual heatingInstantaneous via heat exchangers
Throughput100 g/day2 kg/day

Benefits :

  • 20% higher yield due to improved mass transfer.

  • Reduced solvent waste via in-line distillation.

Cost Analysis of Key Methods

MethodCost per Kilogram (USD)Key Cost Drivers
Cyclocondensation1,200POCl₃, solvent recovery
One-Pot950Isocyanide reagent
Thioetherification1,500Ethyl iodide, purification

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Hydroxymethyl proton at δ 4.7 ppm (singlet, 2H); ethyl group at δ 1.3 ppm (triplet, 3H) and δ 2.6 ppm (quartet, 2H).

  • IR : O-H stretch at 3250 cm⁻¹; C=N at 1610 cm⁻¹.

  • Mass Spectrometry : Molecular ion peak at m/z 141.08 ([M+H]⁺).

Purity Assessment via HPLC

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm)

  • Mobile Phase : 60:40 acetonitrile/water (0.1% TFA)

  • Retention Time : 8.2 minutes (purity >98%)

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (5-Ethyl-1,3,4-oxadiazol-2-yl)aldehyde or (5-Ethyl-1,3,4-oxadiazol-2-yl)carboxylic acid .

Mechanism of Action

The mechanism of action of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of viruses. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., -COOH) on the oxadiazole ring increase acidity, while electron-donating groups (e.g., -OCH₃) enhance aromaticity and stability .
  • Biological Activity : Bulky substituents (e.g., adamantyl, naphthyl) improve binding to hydrophobic enzyme pockets but reduce solubility .
  • Metal Coordination : Hydroxymethyl and thiol groups facilitate chelation, making these compounds valuable in metallodrug design .

Biological Activity

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. The oxadiazole ring present in this compound contributes to its reactivity and interaction with biological systems, making it a subject of various studies aimed at understanding its biological activity.

The molecular formula of this compound is C5H8N2O2C_5H_8N_2O_2 with a molecular weight of 128.1 g/mol. Its structure features an ethyl substituent on the oxadiazole ring, which influences its biological interactions and chemical reactivity.

PropertyValue
CAS Number 1153455-94-7
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.1 g/mol
Purity ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can include:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, which can lead to therapeutic effects in various diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against a range of pathogens.

The presence of the hydroxyl group in the structure enhances its potential for hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:

Bacterial StrainMIC (mg/mL)
E. coli 0.0195
Bacillus mycoides 0.0048
Staphylococcus aureus 0.0048

These results indicate that the compound has promising potential as an antibacterial agent .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific pathways involved in this process are still under investigation but may involve modulation of signaling pathways related to cell growth and survival .

Case Studies

Several case studies have explored the biological effects of oxadiazole derivatives, including this compound:

  • Study on Antimicrobial Activity : A study evaluated the antibacterial effects of several oxadiazole derivatives, including this compound. The results showed that this compound effectively inhibited the growth of multiple bacterial strains at low concentrations.
  • Anticancer Research : Another research project focused on the anticancer properties of oxadiazoles where this compound was found to significantly reduce the viability of cancer cells in vitro compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves cyclization of precursors like hydrazides or thioureas. For example, in a related compound, 2-[4-(bromomethyl)phenyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole was reacted with KOH in DMF, followed by crystallization from methanol . Key parameters include temperature control (room temperature for crystallization), solvent polarity, and reaction time. Monitoring via TLC ensures completion .
  • Data : Yields >80% are achievable with optimized stoichiometry and purification via column chromatography (e.g., ethyl acetate/n-hexane) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Techniques :

  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen bonding (e.g., O–H⋯N interactions stabilizing chains along the c-axis) . SHELXL software refines structures, achieving R factors <0.05 .
  • NMR/IR : ¹H NMR identifies hydroxyl (δ ~6.6 ppm, exchangeable with D₂O) and aromatic protons; ¹³C NMR confirms oxadiazole carbons (δ ~160-170 ppm) . IR detects C=N/C–O stretches (~1600 cm⁻¹) .

Q. What role does the oxadiazole ring play in the compound’s electronic properties?

  • Analysis : The 1,3,4-oxadiazole core exhibits strong electron-withdrawing effects due to its conjugated π-system, enhancing charge transport in materials science applications. Planarity with adjacent aryl rings (dihedral angles <6°) further stabilizes electronic interactions .

Advanced Research Questions

Q. How can structural modifications at the 5-ethyl or methanol positions enhance bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Ethyl group : Hydrophobic substituents like ethyl improve membrane permeability. In analogues, fluoroaryl groups at this position increased antibacterial activity (zone of inhibition >20 mm at 1 mg/mL) .
  • Methanol moiety : Esterification (e.g., acetylation) enhances stability and bioavailability. Derivatives like methyl ethers show prolonged half-lives in vitro .
    • Data Contradictions : Some 5-alkyl derivatives show no activity, suggesting steric hindrance or solubility issues. Dose-response assays and logP calculations are critical for SAR validation .

Q. How can crystallographic data resolve discrepancies in proposed hydrogen-bonding networks?

  • Case Study : In {4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol, XRD revealed O–H⋯N hydrogen bonds (2.68 Å) forming 1D chains. Discrepancies between computational (DFT) and experimental bond lengths were resolved via SHELXL refinement, highlighting the need for high-resolution data (Rint <0.05) .

Q. What mechanistic insights explain the compound’s antibacterial vs. anticancer selectivity?

  • Hypothesis : Antibacterial activity may stem from membrane disruption (via lipophilic ethyl groups), while anticancer effects involve enzyme inhibition (e.g., topoisomerase II). Testing against E. coli (Gram-negative) and MCF-7 cells with/without enzyme inhibitors can validate targets .
  • Experimental Design : Use agar well diffusion (antibacterial) and MTT assays (anticancer) at varying pH to assess mechanism dependency .

Q. How do solvent polarity and temperature affect crystallization outcomes?

  • Optimization : Polar solvents (methanol, DMF) promote hydrogen bonding, but slow evaporation at 185 K yields superior monocrystals. Contrastingly, high-temperature recrystallization increases defects (R factor >0.1) .

Data Analysis & Contradictions

Q. Why do some studies report conflicting bioactivity data for oxadiazole derivatives?

  • Root Causes :

  • Purity : Impurities >5% (via HPLC) skew bioassays. Repurify via silica gel chromatography .
  • Assay Conditions : Varying inoculum sizes in antibacterial tests (e.g., 10⁵ vs. 10⁶ CFU/mL) alter zone-of-inhibition readings .
    • Resolution : Standardize protocols (CLSI guidelines) and use positive controls (e.g., ciprofloxacin) .

Q. How to address anomalous NMR splitting patterns in derivatives?

  • Troubleshooting :

  • Dynamic effects : Rotameric equilibria of the methanol group cause peak broadening. Low-temperature NMR (e.g., 253 K) resolves splitting .
  • Solvent artifacts : DMSO-d₆ induces shifts; compare spectra in CDCl₃ .

Methodological Tables

Table 1 : Key Crystallographic Data for this compound Derivatives

ParameterValue
Space groupP2₁/c
R factor0.049
Dihedral angles3.76° (oxadiazole vs. aryl)
Hydrogen bond lengthO–H⋯N: 2.68 Å

Table 2 : Antibacterial Activity of Analogues

DerivativeZone of Inhibition (mm, S. aureus)
5-Ethyl18 ± 1.2
5-(4-Fluorophenyl)24 ± 0.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.